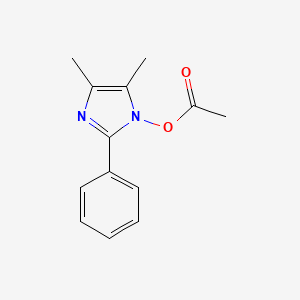

4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate

Description

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(4,5-dimethyl-2-phenylimidazol-1-yl) acetate |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(2)15(17-11(3)16)13(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |

InChI Key |

BTOAKUNEBPFZMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)C2=CC=CC=C2)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

N-Acetylation of 4,5-Dimethyl-2-phenyl-1H-imidazole

The most direct method involves acetylation of the N-1 position of the imidazole ring:

- Starting Material: 4,5-Dimethyl-2-phenyl-1H-imidazole

- Reagent: Acetylating agents such as acetic anhydride or acetyl chloride

- Catalysts/Base: Often a base like triethylamine or DMAP (4-dimethylaminopyridine) to facilitate nucleophilic substitution

- Solvent: Commonly used solvents include dichloromethane, DMF, or acetonitrile

- Conditions: Room temperature to mild heating, reaction times vary from 1 to several hours

- Work-up: Extraction, washing, and purification by column chromatography or recrystallization.

This method yields the acetate ester at the N-1 position with good selectivity and purity.

N-Alkylation Followed by Esterification

An alternative two-step approach involves:

- N-Alkylation of 4,5-Dimethyl-2-phenylimidazole with a haloacetate derivative (e.g., chloroacetate or tert-butyl chloroacetate) in the presence of a base such as potassium carbonate or potassium hydroxide. This step forms an intermediate imidazol-1-yl-acetate ester or protected ester derivative.

- Deprotection or hydrolysis of the ester protecting group (if used) to yield the free acetate or its salt form.

This method is supported by solvent-free or green chemistry approaches, which improve yield and reduce environmental impact. For example, solvent-free N-alkylation using tert-butyl chloroacetate and imidazole with KOH base has been reported to give high purity intermediates, which upon hydrolysis and acidification yield the desired acetate derivatives with minimal impurities.

Multicomponent and One-Pot Syntheses

Though less common for this specific acetate derivative, multicomponent reactions involving hydroxylamines, aldehydes, and other reagents have been used to synthesize substituted imidazoles efficiently. These methods can be adapted to introduce acetyl groups post-synthesis or via functionalized starting materials.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|

| Direct N-Acetylation | Acetic anhydride or acetyl chloride, base, solvent (e.g., DMF) | Simple, direct, selective | Moderate to high (50-80%) | Requires careful control of conditions |

| N-Alkylation + Esterification | Haloacetate (e.g., tert-butyl chloroacetate), base (KOH), solvent-free or DMF | High purity, solvent-free options | High (>80%) with low impurities | Green chemistry approach possible |

| Multicomponent synthesis | Hydroxylamine, aldehydes, cyclic 1,3-dicarbonyls | Efficient, one-pot | Variable | More complex, less direct for acetate |

Detailed Research Findings

Solvent-Free N-Alkylation: A study demonstrated that equimolar amounts of tert-butyl chloroacetate and imidazole with KOH base under solvent-free conditions yield imidazol-1-yl-acetic acid tert-butyl ester with high purity and minimal di-acid impurities (<0.5%). Subsequent hydrolysis and acidification afford the acetate derivative efficiently.

Acetylation Using DMAP and DIPEA: In related imidazole derivatives, acetylation with acetic anhydride or isocyanates in the presence of DMAP and DIPEA in DMF at room temperature for 2 hours gave good yields (up to 70%) of N-substituted products, indicating a viable route for acetate ester formation.

Purification and Characterization: Products are typically purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures. Characterization includes NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can yield imidazole derivatives with altered functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the imidazole ring.

Scientific Research Applications

Cancer Treatment

Research indicates that imidazole derivatives, including 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate, are promising candidates for cancer therapeutics due to their ability to inhibit specific enzymes involved in tumor progression.

Case Study: Indoleamine 2,3-Dioxygenase Inhibition

A study explored the structure-based development of phenyl-imidazole derivatives aimed at inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. The findings revealed that modifications to the imidazole structure can enhance binding affinity and inhibitory potency against IDO, suggesting similar potential for this compound .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | IDO Inhibition |

| 4-Phenyl-Imidazole Analog | 0.5 | IDO Inhibition |

Sirtuin Inhibition

Recent studies have highlighted the role of sirtuins as therapeutic targets in cancer and metabolic disorders. The compound has shown strong inhibitory effects on nuclear sirtuins.

Case Study: Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] Acetate

A related study demonstrated that ethyl derivatives of imidazole exhibited significant inhibition of sirtuins in non-small cell lung cancer (NSCLC) cell lines. The results indicated that these compounds could effectively reduce cell viability at lower concentrations compared to traditional treatments .

| Compound | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl] | 50 | 40% |

| Control (No Treatment) | - | 100% |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been extensively studied. The compound's structure allows it to interact with bacterial membranes and inhibit growth.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various imidazole derivatives against common pathogens. Results indicated that certain derivatives exhibited significant zones of inhibition against bacteria such as Staphylococcus aureus and E. coli.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | TBD | S. aureus |

| Penicillin (Control) | 30 | S. aureus |

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The acetate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related imidazole derivatives lie in substituent patterns, which significantly influence reactivity, solubility, and biological activity.

Key Observations:

- Acetate vs. In contrast, the acetate group in the target compound may act as a metabolically labile ester, enabling controlled release of the parent imidazole .

- Halogenated Derivatives (): Chloro-, bromo-, and fluorophenyl substituents increase electron-withdrawing effects, stabilizing the imidazole ring but reducing nucleophilicity. The acetate ester offers intermediate polarity, balancing solubility and membrane permeability .

- Thiol vs. Acetate (): The thiol group in 4,5-diphenyl-2-imidazolethiol enables disulfide bond formation and metal coordination, useful in catalysis. The acetate group lacks such reactivity but may improve pharmacokinetics via esterase-mediated hydrolysis .

Physicochemical Properties

- Lipophilicity (logP): The acetate ester increases logP compared to hydroxyl or carboxylic acid analogs, enhancing membrane permeability but possibly reducing aqueous solubility.

- Stability: Acetate esters are prone to hydrolysis under basic or enzymatic conditions, whereas thiols () and imidazolones () exhibit greater stability .

Biological Activity

4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl acetate is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | (4,5-dimethyl-2-phenylimidazol-1-yl) acetate |

| InChI Key | BTOAKUNEBPFZMG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C(=N1)C2=CC=CC=C2)OC(=O)C)C |

The compound features a five-membered imidazole ring with two methyl groups and a phenyl group, along with an acetate moiety. These structural components contribute to its unique chemical and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism involves the disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Specifically, studies have indicated that treatment with this compound resulted in increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM in MDA-MB-231 cells.

Table: Anticancer Activity Summary

| Cell Line | Concentration (µM) | Effect on Caspase-3 Activity | Morphological Changes |

|---|---|---|---|

| MDA-MB-231 | 10 | 1.33 - 1.57 times increase | Yes |

| HepG2 | 10 | Significant increase | Yes |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various target proteins associated with cancer progression. The results indicated favorable interactions with enzymes involved in cell proliferation and survival pathways.

Q & A

Q. What are the optimal synthetic routes for 4,5-dimethyl-2-phenyl-1H-imidazol-1-yl acetate, and how can regioselectivity be controlled during substitution?

Methodological Answer: The synthesis of substituted imidazoles often employs condensation reactions between aldehydes, amines, and ammonium acetate under acidic or basic conditions. For example, allylation of imidazole derivatives can be achieved using allyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base, followed by extraction and recrystallization . To ensure regioselectivity, steric and electronic effects of substituents must be considered. Computational modeling (e.g., quantum chemical calculations) can predict favorable reaction pathways by analyzing transition states and intermediates. Experimental optimization via Design of Experiments (DoE) methods, such as factorial designs, helps identify critical parameters (e.g., temperature, solvent polarity) affecting yield and selectivity .

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in substituted imidazoles?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns. For instance, and NMR can distinguish between N- and C-alkylation based on chemical shifts of protons adjacent to nitrogen atoms. X-ray crystallography provides definitive structural evidence: in 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole, dihedral angles between the imidazole ring and substituent phenyl groups (26.35°–82.09°) were determined, revealing non-planar conformations that influence packing interactions . High-resolution mass spectrometry (HRMS) further validates molecular formulae, while IR spectroscopy identifies functional groups like acetate esters.

Q. What strategies improve reaction efficiency in imidazole functionalization?

Methodological Answer: Base-promoted reactions under transition-metal-free conditions enhance sustainability. For example, spiro-fused imidazolones can be synthesized via ketone-amidine cyclization in aqueous KOH, achieving yields >80% . Microwave-assisted synthesis reduces reaction times by accelerating thermal activation. Solvent selection (e.g., DMSO for polar intermediates) and stoichiometric control of reagents (e.g., excess allyl bromide for complete N-alkylation) are also critical .

Advanced Research Questions

Q. How can computational models predict and optimize reaction pathways for imidazole derivatives?

Methodological Answer: Integrated computational-experimental frameworks, such as those developed by ICReDD, combine quantum chemical reaction path searches with machine learning. For example, density functional theory (DFT) calculations can map energy profiles for imidazole alkylation, identifying low-energy intermediates. Information science tools then extract patterns from experimental datasets to recommend optimal conditions (e.g., pH, catalyst loading), reducing trial-and-error approaches by >50% .

Q. What role do crystallographic data play in understanding structure-property relationships?

Methodological Answer: Single-crystal X-ray diffraction reveals intramolecular interactions critical for bioactivity. In 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, hydrogen bonding between the hydroxyl group and carboxylate moiety stabilizes the crystal lattice, while π-π stacking of phenyl rings influences solubility . These structural insights guide the design of analogs with enhanced pharmacokinetic properties, such as improved membrane permeability.

Q. How can researchers resolve contradictions in spectroscopic or yield data across studies?

Methodological Answer: Discrepancies often arise from variations in reaction conditions or impurities. For example, conflicting NMR signals may result from tautomerism in imidazole rings, which can be resolved by variable-temperature NMR studies. DoE-based sensitivity analysis identifies factors causing yield inconsistencies (e.g., trace moisture in solvents) . Cross-validation using multiple characterization techniques (e.g., XRD, HRMS) ensures data reproducibility.

Q. What methodologies enable the study of biological activity in imidazole derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with systematic substituent variations (e.g., halogens, methoxy groups) and testing against target enzymes or pathogens. For example, imidazole derivatives with para-substituted phenyl groups show enhanced antimicrobial activity due to increased lipophilicity . High-throughput screening (HTS) assays, combined with molecular docking (e.g., AutoDock Vina), predict binding affinities to biological targets like β-lactamases or cytochrome P450 enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.